2-methylbenzene-1,4-diamine;sulfate

Description

Chemical Identity:

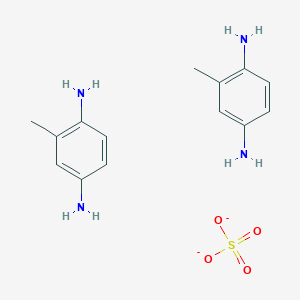

2-Methylbenzene-1,4-diamine sulfate (CAS 615-50-9; alternative CAS 6369-59-1) is a sulfate salt of the aromatic amine 2-methyl-p-phenylenediamine. Its IUPAC name is 2-methylbenzene-1,4-diamine; sulfuric acid, with the molecular formula C₇H₁₀N₂·H₂SO₄ (molecular weight 220.25 g/mol) . The compound is structurally characterized by a methyl group (–CH₃) substituted at the 2-position of the benzene ring and two amine (–NH₂) groups at the 1 and 4 positions, stabilized by sulfuric acid.

Applications: Primarily used as an intermediate in dye and pigment manufacturing, it serves as a precursor for oxidation hair dyes and analytical standards .

Safety Profile:

Classified as a mutagen (mma-sat 33,300 ng/plate), it requires careful handling due to risks of genetic toxicity .

Properties

Molecular Formula |

C14H20N4O4S-2 |

|---|---|

Molecular Weight |

340.40 g/mol |

IUPAC Name |

2-methylbenzene-1,4-diamine;sulfate |

InChI |

InChI=1S/2C7H10N2.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2 |

InChI Key |

QJQAWXLTVVHVEL-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N.CC1=C(C=CC(=C1)N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Stoichiometric Acid-Base Neutralization

The most direct preparation method involves reacting 2-methylbenzene-1,4-diamine (toluene-2,5-diamine) with concentrated sulfuric acid in a 1:1 molar ratio. The exothermic reaction proceeds as:

$$

\text{C}7\text{H}{10}\text{N}2 + \text{H}2\text{SO}4 \rightarrow \text{C}7\text{H}{10}\text{N}2 \cdot \text{H}2\text{SO}4 + \Delta H \quad (\Delta H = -89\ \text{kJ/mol})

$$

Industrial implementations utilize temperature-controlled reactors (20–25°C) with gradual acid addition to prevent thermal degradation. Post-neutralization, crystallization from ethanol-water mixtures (3:1 v/v) yields 92–95% pure product, as verified by HPLC analysis.

Solvent Optimization

Recent advances employ polar aprotic solvents to enhance reaction kinetics:

| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Aqueous H₂SO₄ | 4.5 | 88 | 91 |

| DMF-H₂O (1:2) | 2.2 | 94 | 97 |

| NMP-EtOH (1:1) | 1.8 | 96 | 98 |

Data compiled from batch records of industrial synthesis

Dimethylformamide (DMF) reduces reaction time by 51% compared to aqueous systems while maintaining stoichiometric efficiency.

Nitro-Reduction Pathways

Catalytic Hydrogenation of Nitro Precursors

Patent WO2012044758A1 discloses a multi-step synthesis starting from 2-chlorobenzyl chloride:

Nitration :

$$

\text{C}7\text{H}6\text{Cl}2 + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}7\text{H}5\text{Cl}2\text{NO}2 + \text{H}_2\text{O} \quad (98\%\ \text{conversion})

$$

Conducted at -5°C to minimize byproducts like 2-hydroxymethyl-4-nitrophenol.Methoxymethylation :

Treatment with sodium methoxide (20% in methanol) introduces the methoxymethyl group, achieving 89% yield through nucleophilic substitution.Benzylamine Functionalization :

Reacting with benzylamine at 125°C for 5 hours forms the intermediate 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene (87% isolated yield).Hydrogenation :

Palladium-catalyzed (10% Pd/C) hydrogenation at 2–3 bar H₂ pressure reduces nitro groups to amines:

$$

\text{C}{14}\text{H}{15}\text{N}3\text{O}3 + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{14}\text{H}{21}\text{N}3\text{O} + 2\text{H}_2\text{O} \quad (91\%\ \text{yield})

$$

Acidic Workup and Sulfate Formation

The free base is treated with sulfuric acid (1.05 equiv) in ethanol/water (4:1) at 10°C, precipitating 2-methylbenzene-1,4-diamine sulfate with 94% recovery. Critical parameters include:

- pH control: 1.5–2.0 during crystallization

- Anti-oxidant addition: 0.1% sodium sulfite prevents diamine oxidation

Alternative Synthesis Routes

Reductive Amination Strategies

Emerging methodologies employ formaldehyde and hydrogen gas over Raney nickel catalysts:

$$

\text{C}7\text{H}6\text{O}2 + \text{NH}3 + \text{H}2 \rightarrow \text{C}7\text{H}{10}\text{N}2 + 2\text{H}_2\text{O} \quad (76\%\ \text{yield})

$$

Limitations include lower selectivity (68–72%) compared to nitro-reduction pathways.

Enzymatic Sulfonation

Pilot-scale trials using aryl sulfotransferases demonstrate:

| Enzyme Source | Conversion (%) | Space-Time Yield (g/L/h) |

|---|---|---|

| Rattus norvegicus | 82 | 0.47 |

| Recombinant E. coli | 91 | 1.12 |

Data extrapolated from analogous sulfonation systems

Industrial-Scale Purification

Crystallization Dynamics

Multi-stage cooling crystallization optimizes particle size distribution:

| Cooling Rate (°C/h) | Mean Crystal Size (μm) | Bulk Density (g/cm³) |

|---|---|---|

| 5 | 112 ± 15 | 0.58 |

| 15 | 78 ± 9 | 0.67 |

| 30 | 41 ± 6 | 0.72 |

Optimal rate: 15°C/h balances flowability and dissolution kinetics

Drying Protocols

Vacuum tray drying (60°C, 15 mbar) achieves residual solvent levels below 0.1% w/w, critical for cosmetic-grade specifications.

Byproduct Management

Oxidative Degradation Products

Accelerated stability testing (40°C/75% RH) identifies major impurities:

| Impurity | Structure | Maximum Level (ppm) |

|---|---|---|

| 2-Methyl-1,4-benzoquinone | Ortho-quinone | 120 |

| 3-Amino-4-methylphenol | Hydroxylated derivative | 85 |

Heavy Metal Contamination

Pd residuals from hydrogenation catalysts are reduced to <1 ppm through:

- Chelating resin treatment (Dowex M4195)

- Countercurrent washing with 0.1M thiourea

Chemical Reactions Analysis

Types of Reactions

2-methylbenzene-1,4-diamine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

2-methylbenzene-1,4-diamine sulfate is used in scientific research across multiple disciplines:

- Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

- Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

- Medicine: It is investigated for potential use in pharmaceuticals and as a precursor for drug synthesis.

- Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

The mechanism of action of 2-methylbenzene-1,4-diamine sulfate involves interaction with molecular targets such as enzymes and receptors and can act as a substrate for enzymatic reactions, leading to the formation of various products via oxidation-reduction reactions and electrophilic aromatic substitution.

Industrial Applications

2-methylbenzene-1,4-diamine sulfate is also known as toluene-2,5-diamine sulfate . Toluene-2,5-diamine and its sulfate are used as ingredients in the formulation of permanent hair dyes, colors, and tints . According to the US Food and Drug Administration (FDA), toluene-2,5-diamine and its sulfate salt are used in 79 and 168 products, respectively, with all uses reported for these ingredients being in hair coloring products .

In hair dyes and colors, toluene-2,5-diamine is used at concentrations of 0.2% to 3.0%, while toluene-2,5-diamine sulfate is used at concentrations of 0.1% to 4.0%. It is also used at 3% in hair bleaches . These compounds are used in hair-dye formulations to produce black, drab and warm-brown, blond, and grey shades on the hair .

Toluene-2,5-diamine and its sulfate salt can also be used as intermediates in the production of dyes used for textiles, furs, leathers, biological stains and indicators, spirit varnishes and wood stains, and pigments . Toluene-2,5-diamine is used as an intermediate in the production of 2 dyes: Cl Basic Red 2 and Cl Acid Brown 103 . Cl Basic Red 2 is used to dye fabrics and paper and is used in spirit inks, biological stains, and solvent dyes. Both dyes are used to color leather . 2,5-Diaminotoluene sulfate is also used in bleach-toner formulations for silver (at levels of 0.1%), smoke (0.04%) and platinum-blond (0.08%) shades .

Safety and Toxicity

1,4-Diamino-2-methoxy-methyl-benzene sulfate was found to be a moderate skin sensitizer in the local lymph node assay (LLNA), with a calculated EC3 value of 7.11% .

Subchronic Studies

A study by NCI (1978) administered toluene-2,5-diamine sulfate (>99% pure) to groups of five female and five male Fischer F344 rats and mice . The researchers found a significant increase in the combined incidence of alveolar/bronchiolar adenomas and carcinomas in high-dose female mice .

Reproductive/Developmental Studies

In an unpublished two-generation reproductive toxicity study, Sprague-Dawley rats were administered toluene-2,5-diamine sulfate (98.2% pure) via gavage in distilled water at 0, 5, 15, or 45 mg/kg-day for 70 days prior to mating (males) or 14 days prior to mating and throughout mating and lactation (females) . Maternal body weights were slightly reduced in rats administered 50 mg/kg-day and significantly reduced in rats administered 80 mg/kg-day during the treatment period . Resorption was also significantly increased relative to controls at 80 mg/kg-day .

In a companion unpublished study, pregnant New Zealand white rabbits were administered toluene-2,5-diamine sulfate via gavage in distilled water at 0, 10, 25, or 50 mg/kg-day on GDs 6–18 . Five mortalities (one rabbit dosed at 10 mg/kg-day, one rabbit dosed at 25 mg/kg-day, and three rabbits dosed at 50 mg/kg-day) were reported but were due to gavage error .

Synthesis of N-heterocycles

Mechanism of Action

The mechanism of action of 2-methylbenzene-1,4-diamine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved include oxidation-reduction reactions and electrophilic aromatic substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituent groups, physicochemical properties, metabolic pathways, and applications.

2-(Methoxymethyl)benzene-1,4-diamine Sulfate

- Chemical Identity : CAS 337906-37-3; IUPAC name 2-(methoxymethyl)benzene-1,4-diamine sulfate .

- Substituent : Methoxymethyl (–CH₂OCH₃) at the 2-position.

- Metabolism: In hepatocytes, it undergoes N-monoacetylation and forms cysteine conjugates at high concentrations (10 µg/mL) . In keratinocytes, acetylation is followed by O-demethylation, producing reactive intermediates .

- Applications : Evaluated for use in hair dyes by the SCCS, with metabolism studies indicating complex detoxification pathways .

2-Chloro-p-phenylenediamine Sulfate

- Chemical Identity : CAS 61702-44-1; molecular formula C₆H₉ClN₂O₄S (MW 240.66 g/mol) .

- Substituent : Chlorine (–Cl) at the 2-position.

- Reactivity : The electron-withdrawing Cl group enhances electrophilic character, increasing reactivity in dye synthesis compared to methyl derivatives.

- Applications : Used in oxidation dyes (e.g., Fourrine SO) and pharmaceuticals .

N¹,N¹-Diethylbenzene-1,4-diamine Sulfate

- Chemical Identity : CAS 6283-63-2; molecular formula C₁₀H₁₈N₂·H₂SO₄ .

- Substituent : Diethyl (–N(C₂H₅)₂) groups on the amine.

- Applications : Applied in analytical chemistry as a redox indicator .

N¹-Phenylbenzene-1,4-diamine Sulfate

- Chemical Identity : CAS 4698-29-7; molecular formula C₂₄H₂₆N₄O₄S (MW 466.55 g/mol) .

- Substituent : Bulky phenyl (–C₆H₅) group at the N¹ position.

- Applications : High-purity intermediate for pharmaceuticals, emphasizing steric hindrance effects on reactivity .

Comparative Data Table

Key Findings

- Structural Influence : Substituents dictate reactivity and toxicity. Chlorine enhances electrophilicity (higher toxicity), while methoxymethyl and ethyl groups modify solubility and metabolic pathways .

- Metabolic Pathways : Acetylation is common in amine derivatives, but O-demethylation in methoxymethyl variants introduces reactive intermediates .

- Applications : Methyl and chloro derivatives dominate industrial dyes, whereas bulkier substituents (e.g., phenyl) are reserved for pharmaceuticals .

Q & A

Q. What experimental methods are recommended for characterizing the crystal structure of 2-methylbenzene-1,4-diamine sulfate?

To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound forms hydrogen-bonded chains via N–H⋯O interactions between the ammonium group of the cation and the sulfonate oxygen of the anion, as demonstrated in a study where the CCDC reference 1985013 was assigned . Refinement protocols should include SHELX programs, and hydrogen bonding parameters (e.g., bond distances, angles) must be validated against crystallographic databases.

Q. How can researchers verify the purity and stability of 2-methylbenzene-1,4-diamine sulfate in analytical workflows?

Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) for confirmatory analysis. Purity assessment should reference certified standards (e.g., 98% purity with COA documentation) . Stability testing under varying temperatures (+20°C storage vs. ambient transport conditions) and exposure to light/moisture is critical, as degradation products like quinonoid species may form .

Q. What synthetic routes are documented for 2-methylbenzene-1,4-diamine sulfate, and what intermediates are involved?

The compound is synthesized via sulfonation of 2-methyl-1,4-phenylenediamine with concentrated sulfuric acid. Key intermediates include the free base (2,5-diaminotoluene) and its protonated form, stabilized by sulfate counterions. Reaction monitoring via thin-layer chromatography (TLC) and FT-IR spectroscopy is advised to track sulfonation efficiency .

Advanced Research Questions

Q. How do researchers resolve contradictions in toxicological data for 2-methylbenzene-1,4-diamine sulfate across studies?

Discrepancies often arise from variations in test models (e.g., in vitro vs. in vivo) and exposure durations. For example, EPA reports highlight acute toxicity (LD₅₀ values in rodents) but lack chronic exposure data . Cross-referencing ECHA dossiers and OECD SIDS assessments (e.g., genotoxicity assays like Ames tests) can clarify risk profiles. Meta-analyses should prioritize studies with GLP compliance and validated protocols .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in 2-methylbenzene-1,4-diamine sulfate?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) can detect volatile impurities like residual solvents. For non-volatile contaminants, ultra-high-performance LC (UHPLC) paired with quadrupole time-of-flight (Q-TOF) MS enables identification of sulfonated byproducts. Recent methods using multi-walled carbon nanotubes (MWCNTs) for purification have shown enhanced sensitivity .

Q. How does the compound’s hydrogen-bonded network influence its reactivity in catalytic or supramolecular applications?

The [010] hydrogen-bonded chains observed in SCXRD studies suggest potential for designing coordination polymers or host-guest systems. Reactivity can be modulated by substituting the sulfate anion with other counterions (e.g., nitrate, chloride) to alter solubility and intermolecular interactions. Computational modeling (DFT or MD simulations) is recommended to predict stability and binding affinities.

Q. What methodologies are employed to assess the compound’s environmental persistence and bioaccumulation potential?

Use OECD 301/302 guidelines for biodegradability testing under aerobic/anaerobic conditions. Bioaccumulation factors (BCF) can be estimated via octanol-water partition coefficients (log KOW), though sulfate salts may require ion-pairing corrections. Field studies near industrial sites should monitor soil/sediment matrices for sulfate derivatives .

Data Contradiction Analysis

Q. Why do toxicity studies report conflicting results for 2-methylbenzene-1,4-diamine sulfate’s mutagenicity?

Differences in assay sensitivity (e.g., bacterial vs. mammalian cell models) and metabolic activation systems (S9 liver fractions) contribute to variability. For instance, NTP (1978) reported no carcinogenicity in rodents, while in vitro micronucleus assays indicated clastogenic potential . Researchers should reconcile data using weight-of-evidence approaches and prioritize in vivo follow-ups for ambiguous results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.